molecular formula C5H2Br2N2O2 B098540 2,5-Dibromo-3-nitropyridine CAS No. 15862-37-0

2,5-Dibromo-3-nitropyridine

Cat. No. B098540
Key on ui cas rn: 15862-37-0
M. Wt: 281.89 g/mol
InChI Key: OQKWPJCAKRVADO-UHFFFAOYSA-N
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Patent
US08912221B2

Procedure details

To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml) was added CuCN (8.7 g, 97.55 mmol) and the mixture was heated to 90° C. for 17 h. Then it was allowed to cool to room temperature, diluted with EtOAc, washed twice with brine, dried with Na2SO4 and concentrated. The remaining residue was purified by chromatography (silica gel; DCM/MeOH 95:5-85:15) to obtain the title compound as yellow solid (17.5 g, 68%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.[C:12]([Cu])#[N:13]>C(#N)CC.CCOC(C)=O>[Br:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([C:12]#[N:13])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])Br
Name
CuCN
Quantity
8.7 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CC)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by chromatography (silica gel; DCM/MeOH 95:5-85:15)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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